molecular formula C23H22ClN7O2 B3411578 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(5-chloro-2-methoxybenzoyl)piperazine CAS No. 920230-22-4

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(5-chloro-2-methoxybenzoyl)piperazine

Cat. No.: B3411578
CAS No.: 920230-22-4
M. Wt: 463.9 g/mol
InChI Key: UIPATSHMPJQYJX-UHFFFAOYSA-N
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Description

1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(5-chloro-2-methoxybenzoyl)piperazine is a heterocyclic compound featuring a triazolopyrimidine core fused with a benzyl group at position 3 and a piperazine ring substituted with a 5-chloro-2-methoxybenzoyl moiety at position 4. This structure combines a nitrogen-rich triazolopyrimidine scaffold, known for its role in kinase inhibition and nucleic acid mimicry, with a piperazine-linked benzoyl group that enhances solubility and target affinity .

The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as evidenced by analogous routes for related triazolopyrimidines (e.g., BF37428 in ). Its structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (via SHELX software ) and NMR spectroscopy, to confirm regiochemistry and isomerization tendencies .

Preparation Methods

The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(5-chloro-2-methoxybenzoyl)piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(5-chloro-2-methoxybenzoyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide, triethylamine). Major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural and Molecular Features of Analogous Compounds

Compound Name Core Structure Substituents (R1, R2) Molecular Weight Key Features
Target Compound Triazolo[4,5-d]pyrimidine R1: Benzyl; R2: 5-Cl-2-OMe-benzoyl ~459.5* Piperazine linkage, chloro-methoxy
BF37428 (1-{3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl}-4-(3,5-diOMe-benzoyl)piperazine) Triazolo[4,5-d]pyrimidine R1: Benzyl; R2: 3,5-diOMe-benzoyl 459.5 Dual methoxy groups enhance polarity
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl sulfide) Triazolo[4,5-d]pyrimidine R1: Benzyl; R2: Benzoxazole sulfide N/A Sulfide linker, NADPH oxidase inhibitor
7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine () Pyrazolo-triazolo-pyrimidine R1: Chloro-dimethylpyrazole N/A Chloro-pyrazole substituent

*Estimated based on BF37428’s molecular weight .

Key Structural Insights :

  • Triazolopyrimidine vs. Pyrazolo-triazolo-pyrimidine : The target compound’s triazolopyrimidine core differs from pyrazolo-triazolo-pyrimidine derivatives () in ring fusion patterns, impacting π-π stacking and hydrogen-bonding capabilities .
  • Substituent Effects : The 5-chloro-2-methoxybenzoyl group (target) offers a balance of lipophilicity (Cl) and hydrogen-bonding (OMe), whereas BF37428’s 3,5-diOMe-benzoyl increases polarity but reduces steric bulk .

Pharmacological and Functional Comparisons

Activity Insights :

  • The target compound’s piperazine-benzoyl group may enhance solubility compared to PP2’s t-butyl group, improving bioavailability .
  • VAS2870’s sulfide linker confers distinct redox-modulating activity, absent in the target compound .

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O2/c1-33-19-8-7-17(24)13-18(19)23(32)30-11-9-29(10-12-30)21-20-22(26-15-25-21)31(28-27-20)14-16-5-3-2-4-6-16/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPATSHMPJQYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(5-chloro-2-methoxybenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(5-chloro-2-methoxybenzoyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(5-chloro-2-methoxybenzoyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(5-chloro-2-methoxybenzoyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(5-chloro-2-methoxybenzoyl)piperazine
Reactant of Route 6
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(5-chloro-2-methoxybenzoyl)piperazine

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